N'-(4-Hydroxy-3-methoxybenzylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide
Description
N'-(4-Hydroxy-3-methoxybenzylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a 5-methylfuran-2-yl substituent at position 5 of the pyrazole ring and a 4-hydroxy-3-methoxybenzylidene moiety at the hydrazide group. Pyrazole-carbohydrazide derivatives are widely studied for their pharmacological properties, including antioxidant, anti-inflammatory, and enzyme inhibitory activities .
Properties
CAS No. |
303107-71-3 |
|---|---|
Molecular Formula |
C17H16N4O4 |
Molecular Weight |
340.33 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4O4/c1-10-3-6-15(25-10)12-8-13(20-19-12)17(23)21-18-9-11-4-5-14(22)16(7-11)24-2/h3-9,22H,1-2H3,(H,19,20)(H,21,23)/b18-9+ |
InChI Key |
CCQPMTNQJSXFRH-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Hydroxy-3-methoxybenzylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as column chromatography or crystallization may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Hydroxy-3-methoxybenzylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, or bases under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-Hydroxy-3-methoxybenzylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations
- Compound A: (E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide () Key Difference: Lacks the 4-hydroxy and 5-methylfuran-2-yl groups. Implications: Reduced hydrogen-bonding capacity compared to the target compound due to absence of the phenolic -OH group.
Compound B : N'-(4-Nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide ()
- Key Difference : Contains nitro groups (strong electron-withdrawing) instead of hydroxy/methoxy and furan substituents.
- Implications : Higher electron deficiency may reduce solubility and alter binding interactions in biological systems.
Compound C : N'-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide ()
- Key Difference : Features a bulky 4-methylbenzyloxy group instead of furan.
- Implications : Increased steric hindrance may limit membrane permeability compared to the target compound.
Physicochemical Properties
Melting Points and Spectral Data
Antioxidant and Enzyme Inhibition
- Compound A (): Exhibited moderate antioxidant activity in DPPH assays, attributed to the methoxy group’s electron-donating effect.
- Compound D: (E)-N′-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (): Demonstrated α-glucosidase inhibitory activity (IC₅₀ = 12.3 µM) via hydrogen bonding with enzyme active sites.
Molecular Docking and DFT Studies
- Software Used : AutoDock Vina () and SHELXL () were employed for docking and crystallography in related studies.
- Compound A : DFT/B3LYP calculations revealed a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity .
- Target Compound : The furan ring’s π-electron system may enhance binding to aromatic residues in enzyme pockets, as seen in similar pyrazole derivatives .
Crystallographic and Packing Analysis
- Compound A (): Crystal structure confirmed a planar pyrazole-hydrazone system with intramolecular N–H⋯O hydrogen bonding.
- Compound E : N'-(2-Hydroxy-3-methoxybenzylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide (): Exhibited intermolecular O–H⋯N hydrogen bonds, improving thermal stability.
Biological Activity
N'-(4-Hydroxy-3-methoxybenzylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide is a compound of significant interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, including antiproliferative, antibacterial, and anti-inflammatory effects.
Structural Information
The molecular formula for this compound is C17H16N4O4. It features a complex structure that includes a pyrazole ring, a furan moiety, and multiple functional groups that contribute to its biological activity.
2D Structure
2D Structure
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 341.12444 | 179.0 |
| [M+Na]+ | 363.10638 | 190.2 |
| [M+NH4]+ | 358.15098 | 183.6 |
| [M+K]+ | 379.08032 | 189.5 |
| [M-H]- | 339.10988 | 183.4 |
Antiproliferative Activity
Research indicates that compounds with structural similarities to this compound exhibit significant antiproliferative effects against various cancer cell lines.
- Case Study : A recent study evaluated the antiproliferative activity of various derivatives, reporting IC50 values ranging from 1.2 µM to over 10 µM against cell lines such as MCF-7 and HCT116, indicating potential for further development as anticancer agents .
Antibacterial Activity
The compound has also shown promise in antibacterial assays, particularly against Gram-positive bacteria.
- Case Study : Derivatives similar to this compound have demonstrated selective activity against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values reported around 8 µM .
Anti-inflammatory Activity
In addition to its antiproliferative and antibacterial properties, some studies have suggested that related pyrazole derivatives may possess anti-inflammatory effects, potentially acting as COX-2 inhibitors.
- Research Findings : The anti-inflammatory activity of pyrazole derivatives has been documented, with mechanisms involving inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation .
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
